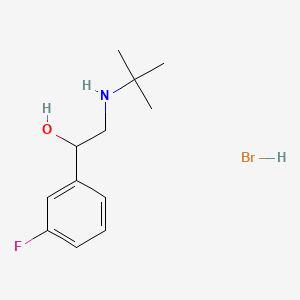

2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide

Description

2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide (CAS 582-42-3) is a synthetic organic compound with the molecular formula C₁₂H₁₉BrFNO and a molecular weight of 292.19 g/mol . Structurally, it features a 3-fluorophenyl group attached to an ethanol backbone substituted with a tert-butylamino group, forming a hydrobromide salt. The hydrobromide salt enhances its stability and solubility in polar solvents compared to its free base form. Key computed properties include a topological polar surface area of 32.3 Ų, three hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds, which influence its pharmacokinetic behavior . This compound is utilized in pharmaceutical research, particularly in studies involving β-adrenergic receptor modulation due to its structural similarity to sympathomimetic amines .

Properties

CAS No. |

582-40-1 |

|---|---|

Molecular Formula |

C12H19BrFNO |

Molecular Weight |

292.19 g/mol |

IUPAC Name |

2-(tert-butylamino)-1-(3-fluorophenyl)ethanol;hydrobromide |

InChI |

InChI=1S/C12H18FNO.BrH/c1-12(2,3)14-8-11(15)9-5-4-6-10(13)7-9;/h4-7,11,14-15H,8H2,1-3H3;1H |

InChI Key |

OXZRPXMOSXXAFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC=C1)F)O.Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-tert-Butylamino-1-(3-fluorophenyl)ethanol Hydrobromide

General Synthetic Approach

The preparation of this compound typically involves the synthesis of the parent amino alcohol, 2-(tert-butylamino)-1-(3-fluorophenyl)ethanol, followed by formation of its hydrobromide salt. The synthetic routes generally follow a sequence of:

- Formation of the amino alcohol intermediate via nucleophilic substitution or reductive amination.

- Salt formation by treatment with hydrobromic acid or hydrobromic acid equivalents to yield the hydrobromide salt.

Detailed Synthetic Routes

Reductive Amination and Salt Formation

One common approach is reductive amination of 3-fluorophenylacetaldehyde with tert-butylamine, followed by reduction to the amino alcohol. The amino alcohol is then reacted with hydrobromic acid to yield the hydrobromide salt.

- Step 1: Condensation of 3-fluorophenylacetaldehyde with tert-butylamine under controlled pH and temperature conditions.

- Step 2: Reduction of the imine intermediate using sodium borohydride or an equivalent hydride donor in solvents such as ethanol or methanol at temperatures ranging from 0 °C to reflux.

- Step 3: Salt formation by addition of hydrobromic acid (48% aqueous solution) to the amino alcohol, typically at room temperature or under mild heating to precipitate the hydrobromide salt.

This method is supported by similar protocols described in patent literature for related amino alcohol hydrobromides, where sodium borohydride is used for reduction and hydrobromic acid for salt formation.

Direct Bromination and Substitution

An alternative approach involves the bromination of the corresponding amino alcohol or precursor compound, followed by substitution reactions.

- The amino alcohol intermediate can be brominated using reagents such as bromine or N-bromosuccinimide under controlled conditions.

- The brominated intermediate is then treated with tert-butylamine to introduce the tert-butylamino group.

- Subsequent purification and salt formation with hydrobromic acid yield the final hydrobromide compound.

This approach is less common but is referenced in synthetic schemes for related compounds, where bromination and nucleophilic substitution are key steps.

Experimental Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive amination | 3-fluorophenylacetaldehyde, tert-butylamine | 0 °C to RT | 1-3 hours | - | Formation of imine intermediate |

| Reduction | Sodium borohydride in ethanol/methanol | 0 °C to reflux | 1-4 hours | 70-85 | Efficient hydride reduction |

| Salt formation | Hydrobromic acid (48% aqueous) | RT to 60 °C | 1-2 hours | >90 | Precipitation of hydrobromide salt |

The yields reported in related synthetic protocols for amino alcohol hydrobromides typically range from 70% to over 90% for the salt formation step, indicating efficient conversion and isolation.

Purification and Characterization

- The hydrobromide salt is usually purified by recrystallization from solvents such as ethanol or isopropanol.

- Characterization includes melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis.

- The compound’s purity is confirmed by chromatographic techniques such as HPLC.

Comparative Analysis of Preparation Methods

Summary and Research Findings

- The most reliable and widely used method for preparing this compound involves reductive amination of 3-fluorophenylacetaldehyde with tert-butylamine, followed by reduction and hydrobromide salt formation.

- Sodium borohydride is the preferred reducing agent due to its selectivity and mild reaction conditions.

- Hydrobromic acid treatment efficiently converts the free base amino alcohol into the hydrobromide salt, facilitating purification.

- Alternative methods involving bromination and nucleophilic substitution exist but are less commonly employed due to potential side reactions.

- The compound is well-characterized by standard analytical techniques, ensuring high purity for research or pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form simpler amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines .

Scientific Research Applications

2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-tert-Butylamino-1-(4-hydroxy-3-methylphenyl)ethanol Sulphate

Molecular Formula : C₁₃H₂₂N₂O₅S

Key Differences :

- Substituents : The phenyl ring contains a 4-hydroxy-3-methyl group instead of a 3-fluoro substitution.

- Salt Form : Sulphate counterion instead of hydrobromide, which may alter solubility and crystallinity.

- This compound is listed in the BP pharmacopeia as an assay standard, indicating its relevance in quality control for related APIs .

2-Amino-1-(3-fluorophenyl)ethanol

Molecular Formula: C₈H₁₀FNO Key Differences:

- Amino Group: Lacks the tert-butyl substituent on the amino group, reducing steric hindrance.

- Salt Form : Typically exists as a free base or hydrochloride salt, differing in ionic character and solubility from the hydrobromide derivative.

- Market Trends : Market reports project growth in production capacity from 2020 to 2025, driven by demand for intermediates in bronchodilators and cardiovascular drugs. However, the absence of the tert-butyl group may limit its metabolic stability compared to the title compound .

4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione

Molecular Formula : C₈H₆FN₄S

Key Differences :

- Core Structure: Triazole-thione scaffold replaces the ethanolamine backbone, resulting in distinct electronic and steric properties.

- Synthesis: Synthesized via fusion of 3-fluorobenzoic acid with thiocarbohydrazide (85% yield), a shorter route compared to multi-step syntheses of ethanolamine derivatives .

- Applications : Primarily used in heterocyclic chemistry research rather than direct pharmacological applications.

Comparative Data Table

Biological Activity

2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide, with the CAS number 582-42-3, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₁₂H₁₉BrFNO

- Molecular Weight : 292.19 g/mol

- Structural Characteristics : The compound features a tert-butyl amino group and a fluorophenyl moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a selective modulator of adrenergic receptors, influencing pathways related to mood regulation and cognitive functions.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Antidepressant-Like Effects : A study conducted on murine models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The compound's mechanism was linked to increased serotonin levels in the hippocampus .

- Neuroprotection : In vitro studies using neuronal cell cultures exposed to oxidative stress showed that the compound significantly reduced cell death. This effect was attributed to its ability to upregulate antioxidant enzymes and inhibit pro-apoptotic signaling pathways .

- Cognitive Enhancement : Research involving behavioral assessments indicated that the compound improved memory retention and learning capabilities in aged rats. This suggests potential applications in treating cognitive decline associated with aging .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-tert-butylamino-1-(3-fluorophenyl)ethanol hydrobromide?

- Methodological Answer : The synthesis typically involves a multi-step process:

Nucleophilic substitution : React 3-fluorophenylacetone with tert-butylamine under reflux in a polar aprotic solvent (e.g., DMF) to form the tertiary amine intermediate .

Reduction : Reduce the ketone group to ethanol using sodium borohydride (NaBH₄) or catalytic hydrogenation .

Hydrobromide salt formation : Treat the free base with hydrobromic acid (HBr) in anhydrous conditions to precipitate the hydrobromide salt .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to ensure >95% purity .

Q. How can researchers structurally characterize this compound and confirm its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify the presence of tert-butyl (δ ~1.2 ppm for CH₃), fluorophenyl (δ ~6.5–7.5 ppm for aromatic protons), and ethanol groups (δ ~3.5–4.5 ppm for CH₂OH) .

- Mass Spectrometry (MS) : Confirm molecular weight ([M+H]+ expected at ~314.2 Da for C₁₂H₁₇FNO·HBr) .

- Elemental Analysis : Validate stoichiometry (e.g., %Br content ~25.4%) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% for biological studies) .

Advanced Research Questions

Q. What reaction mechanisms govern the bromination of intermediates in the synthesis of this compound?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Bromination of the fluorophenyl ring (if required) occurs via Br₂/FeBr₃ catalysis. The fluorine atom directs bromination to the para position due to its electron-withdrawing effect .

- Radical Bromination : For aliphatic bromination (e.g., ethanol side chains), use N-bromosuccinimide (NBS) under UV light, ensuring regioselectivity via radical stability .

- Kinetic Studies : Monitor reaction rates using in-situ IR spectroscopy to optimize temperature and catalyst loading .

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal cells) to identify selective toxicity thresholds .

- Metabolite Profiling : Use LC-MS to detect hydrolyzed byproducts (e.g., free tert-butylamine) that may confound activity results .

- Receptor Binding Assays : Compare binding affinities (e.g., via SPR or radioligand assays) to distinguish direct target engagement from off-target effects .

Q. What experimental design strategies optimize the study of structure-activity relationships (SAR)?

- Methodological Answer :

- Factorial Design : Use a 2^k factorial approach to test variables like substituent position (fluoro vs. bromo), tert-butyl group size, and ethanol chain length .

- QSAR Modeling : Apply partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with biological activity .

- Crystallography : Solve X-ray structures of ligand-receptor complexes to identify critical hydrogen bonds (e.g., between the ethanol group and active-site residues) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry to identify solvent-specific aggregation .

- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .

- pH-Dependent Stability : Use UV-Vis spectroscopy to assess hydrolysis rates in buffers (pH 1–10), identifying optimal storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.